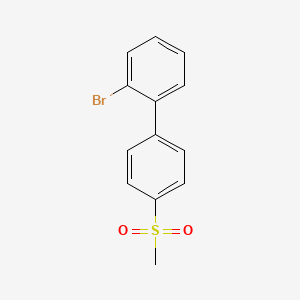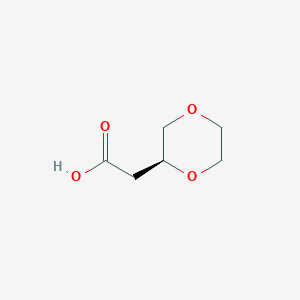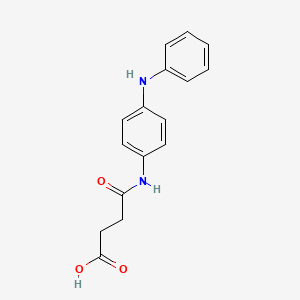
3-Hydroxy-2,6-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,6-naphthalenedisulfonic acid: is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the sulfonation of naphthalene with oleum to produce naphthalene-2,6-disulfonic acid, which is then hydroxylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mixed alkali and magnesium oxide in a grinding vacuum reactor. This method allows for efficient contact and reaction in a solid-phase state without the need for high temperatures, thus reducing energy consumption and byproduct formation .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced naphthalene derivatives.
Substitution: Esters, amides, and other substituted products.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-2,6-naphthalenedisulfonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for azo dyes and other colorants .
Biology: In biological research, this compound is utilized in the study of enzyme kinetics and as a fluorescent probe for various biochemical assays .
Industry: Industrially, it is employed in the production of photosensitive materials, such as photographic films and papers. It is also used in the manufacture of specialty chemicals and polymers .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,6-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
1-Naphthol-3,6-disulfonic acid: Similar in structure but with different positional isomers.
2,7-Naphthalenedisulfonic acid: Lacks the hydroxyl group, leading to different chemical properties.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another isomer with distinct applications.
Uniqueness: 3-Hydroxy-2,6-naphthalenedisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. The presence of both hydroxyl and sulfonic acid groups allows for versatile chemical modifications and interactions .
Propriétés
Numéro CAS |
6361-38-2 |
|---|---|
Formule moléculaire |
C10H8O7S2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
Clé InChI |
YOCANESYZHRYBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1S(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B8728457.png)







